molecular formula C11H20O6Si B14683322 Ethyltris[(oxiran-2-yl)methoxy]silane CAS No. 25561-86-8

Ethyltris[(oxiran-2-yl)methoxy]silane

Katalognummer: B14683322
CAS-Nummer: 25561-86-8
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: UFSCMAWVIACBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyltris[(oxiran-2-yl)methoxy]silane is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of three oxirane (epoxide) groups attached to a silicon atom through methoxy linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris[(oxiran-2-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with glycidol in the presence of a base. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product by the action of glycidol. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Toluene or other suitable organic solvents

    Catalyst: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

    Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and diols.

    Polymerization: The oxirane groups can undergo polymerization reactions, forming cross-linked polymer networks.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acidic or basic catalysts depending on the reaction

    Solvents: Organic solvents such as toluene, dichloromethane

Major Products Formed

    Substituted Silanes: Formed by nucleophilic substitution reactions

    Silanols and Diols: Formed by hydrolysis

    Polymers: Formed by polymerization reactions

Wissenschaftliche Forschungsanwendungen

Ethyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials such as silane-modified polymers and coatings.

    Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and surface modification of biomaterials.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of ethyltris[(oxiran-2-yl)methoxy]silane primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound can also participate in silane coupling reactions, enhancing adhesion and compatibility with different substrates.

Vergleich Mit ähnlichen Verbindungen

Ethyltris[(oxiran-2-yl)methoxy]silane can be compared with other similar compounds such as:

    Vinyltris(2-methoxyethoxy)silane: Similar in structure but contains vinyl groups instead of ethyl groups.

    Trimethoxysilane: Contains three methoxy groups attached to silicon but lacks the oxirane functionality.

    Diethoxy(methyl)[3-(oxiran-2-yl)methoxy]propylsilane: Contains two ethoxy groups and one oxirane group, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of oxirane functionality and silane reactivity, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

25561-86-8

Molekularformel

C11H20O6Si

Molekulargewicht

276.36 g/mol

IUPAC-Name

ethyl-tris(oxiran-2-ylmethoxy)silane

InChI

InChI=1S/C11H20O6Si/c1-2-18(15-6-9-3-12-9,16-7-10-4-13-10)17-8-11-5-14-11/h9-11H,2-8H2,1H3

InChI-Schlüssel

UFSCMAWVIACBLE-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](OCC1CO1)(OCC2CO2)OCC3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.